molecular formula C23H14FN3OS2 B2617253 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 2034474-37-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2617253
CAS No.: 2034474-37-6
M. Wt: 431.5
InChI Key: RYEDOHHKXRMZBK-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the thiazole class of molecules . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to interact with various biological targets, affecting multiple pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects . For example, some thiazole derivatives have been found to inhibit the production of certain enzymes, disrupting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. The choice of solvents, catalysts, and purification methods would be critical to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nucleophiles (e.g., amines) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Benzothiazoles: Compounds with a benzothiazole core structure, known for their diverse biological activities and applications in materials science.

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide is unique due to the specific combination of fluorophenyl, thiazole, and benzo[d]thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3OS2/c24-17-7-3-1-5-15(17)23-27-20(12-29-23)16-6-2-4-8-18(16)26-22(28)14-9-10-19-21(11-14)30-13-25-19/h1-13H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDOHHKXRMZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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